

## In-Depth Technical Guide: MC 1046 (GPI-1046)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MC 1046   |           |
| Cat. No.:            | B10800415 | Get Quote |

InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N[1]

## **Executive Summary**

MC 1046, also known as GPI-1046, is a non-immunosuppressive immunophilin ligand with potent neurotrophic properties. It is an analog of FK506 and binds to the FK506 binding protein-12 (FKBP-12).[2][3][4] Extensive preclinical research has demonstrated its potential in promoting nerve regeneration, protecting neurons from various insults, and restoring function in animal models of neurodegenerative diseases. This document provides a comprehensive overview of the available technical data on MC 1046, including its effects on neuronal growth, its mechanism of action, and detailed experimental protocols from key studies.

**Physicochemical Properties** 

| Property          | -<br>Value                | Source |
|-------------------|---------------------------|--------|
| Molecular Formula | C20H28N2O4                | [5]    |
| Molecular Weight  | 360.447 g/mol             | [5]    |
| CAS Number        | 186452-09-5               | [6][7] |
| Boiling Point     | 501.5±60.0 °C at 760 mmHg | [5]    |
| Density           | 1.1±0.1 g/cm3             | [5]    |
| Flash Point       | 257.1±32.9 °C             | [5]    |



## **Biological Activity and Quantitative Data**

**MC 1046** has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Neurotrophic Activity

| Assay                 | Model                                                     | Concentration | Effect                                                 | Reference |
|-----------------------|-----------------------------------------------------------|---------------|--------------------------------------------------------|-----------|
| Neurite<br>Outgrowth  | Chicken Sensory<br>Neuronal<br>Cultures                   | 1 pM          | Significant<br>enhancement of<br>neurite outgrowth     | [2]       |
| Neurite<br>Outgrowth  | Chicken Sensory<br>Neuronal<br>Cultures                   | 1-10 nM       | Maximal stimulation, comparable to nerve growth factor | [2]       |
| Neurite<br>Protection | gp120-induced<br>Dorsal Root<br>Ganglion (DRG)<br>neurons | 1-1000 nM     | Dose-dependent protection of neurites from damage      | [7]       |

## In Vivo Efficacy in Neurodegeneration Models



| Model                                     | Animal                      | Treatment                      | Key Findings                                                                              | Reference |
|-------------------------------------------|-----------------------------|--------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Parkinson's<br>Disease (MPTP<br>model)    | Mice                        | 4 mg/kg, s.c.                  | More than doubles the number of spared striatal TH-positive processes                     | [2]       |
| Parkinson's<br>Disease (6-<br>OHDA model) | Rats                        | Not specified                  | Pronounced increase in striatal TH-positive fiber density                                 | [2]       |
| Amyotrophic<br>Lateral Sclerosis<br>(ALS) | Mice                        | 50 mg/kg, p.o.,<br>twice daily | Increased average survival by ~12% (26 days); significantly increased GLT1 protein levels | [7]       |
| Ethanol Intake                            | Alcohol-<br>preferring rats | 20 mg/kg                       | ~70% reduction in ethanol intake; upregulated GLT1 levels in the NAc-core and PFC         | [7]       |

## **Mechanism of Action & Signaling Pathways**

MC 1046 exerts its neurotrophic effects through multiple mechanisms. While the complete picture is still under investigation, key pathways have been identified. The primary mechanism involves binding to FKBP-12, a cytosolic immunophilin. Unlike FK506, this binding does not lead to immunosuppression.[2]



One identified pathway involves the upregulation of presenilin-1 (PS-1), which in turn restores NMDA receptor-mediated synaptic transmission.[8] This suggests a role for **MC 1046** in modulating synaptic plasticity and neuronal communication.

Another significant mechanism is the upregulation of the glutamate transporter 1 (GLT1).[7] This action is particularly relevant in conditions associated with glutamate excitotoxicity, such as amyotrophic lateral sclerosis (ALS) and alcohol dependence.

Below are diagrams illustrating these proposed signaling pathways.



Click to download full resolution via product page

MC 1046 (GPI-1046) and Presenilin-1 Pathway



Click to download full resolution via product page

MC 1046 (GPI-1046) and GLT1 Upregulation

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

# Neurite Outgrowth Assay in Chicken Sensory Neuronal Cultures

- Model: Chicken sensory ganglia.
- Procedure:



- Sensory neuronal cultures are prepared from chicken embryos.
- Increasing concentrations of GPI-1046 are added to the cultures in the absence of exogenously added growth factors.
- Neurite outgrowth is quantified at 48 hours post-treatment. The number of neurites with a length greater than the diameter of the explant is counted.
- Source:[2]

#### MPTP-Induced Parkinson's Disease Model in Mice

- Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice.
- Procedure:
  - MPTP is administered to mice to induce destruction of dopamine neurons.
  - GPI-1046 is administered concurrently with MPTP at various doses (e.g., 4 mg/kg).
  - The density of tyrosine hydroxylase (TH)-positive striatal axonal processes is quantified to assess the protective effect of GPI-1046.
- Source:[2]

#### 6-OHDA-Induced Parkinson's Disease Model in Rats

- Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.
- Procedure:
  - 6-OHDA is injected intranigrally to produce depletion of TH immunoreactive fibers in the striatum.
  - GPI-1046 treatment is initiated at various time points post-lesion (e.g., 1 hour, 1 week, or 1 month).
  - Striatal TH-positive fiber density is measured to assess regenerative sprouting.



- Rotational abnormality is measured following amphetamine administration to assess functional recovery.
- Source:[2]

## **Assessment of Ethanol Intake in Alcohol-Preferring Rats**

- Model: Alcohol-preferring rats.
- Procedure:
  - Rats are administered GPI-1046 at specified doses (e.g., 20 mg/kg).
  - Ethanol intake is measured to determine the effect of the compound.
  - Levels of GLT1 in the prefrontal cortex (PFC) and nucleus accumbens core (NAc-core) are quantified to correlate with behavioral changes.
- Source:[7]

### Conclusion

**MC 1046** (GPI-1046) is a promising neurotrophic agent with a well-documented profile of activity in various preclinical models of neurological disorders. Its non-immunosuppressive nature makes it a particularly attractive candidate for chronic therapeutic intervention. The mechanisms of action, involving the upregulation of presenilin-1 and glutamate transporter 1, provide a solid foundation for its observed neuroprotective and regenerative effects. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of neurodegenerative diseases and other neurological conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPI-1046 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GPI-1046 |CAS:186452-09-5 Probechem Biochemicals [probechem.com]
- 5. GPI-1046 | CAS#:186452-09-5 | Chemsrc [chemsrc.com]
- 6. GPI-1046 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPI-1046 increases presentiin-1 expression and restores NMDA channel activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: MC 1046 (GPI-1046)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800415#inchi-key-for-mc-1046]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com